2-Fluoropentan-1-amine hydrochloride
Overview
Description
2-Fluoropentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H13ClFN. Its molecular weight is 141.61 g/mol. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C5H13ClFN. It consists of a pentane backbone with a fluorine atom substituted at the 2nd carbon and an amine group (-NH2) at the 1st carbon. The hydrochloride indicates that the compound forms a salt with hydrochloric acid, likely due to the protonation of the amine group .Scientific Research Applications
Enhanced Drug Metabolism and Excretion Studies
Compounds like "2-Fluoropentan-1-amine hydrochloride" might be involved in studies related to the pharmacokinetics, metabolism, and excretion of drugs, as seen in the research on irinotecan hydrochloride trihydrate (CPT-11). This study details the metabolic pathways and excretion profiles of CPT-11, highlighting the importance of understanding how fluorinated compounds and their metabolites are processed in the body (Slatter et al., 2000).
Environmental and Toxicological Assessments
Research on perfluorinated organic acids and amides in human serum and milk illustrates the environmental and toxicological significance of fluorinated compounds. These studies assess human exposure to PFCs and their potential toxic effects, which could be analogous to assessing the environmental impact and safety of "this compound" (Kuklenyik et al., 2004).
Oral Health Applications
Fluoride-containing compounds, similar to "this compound," are utilized in dental care products to enhance oral health. Studies on amine fluoride gels and dentifrices demonstrate their efficacy in reducing caries activity and improving gingival health, suggesting a potential application for "this compound" in dental hygiene products (Karlsson et al., 2007).
Enhancing Fluoride Uptake and Resistance to Acid
Research on the application of CO2 laser-irradiation through topically applied fluoride on human enamel indicates a significant increase in fluoride uptake and resistance to acid solubility. This suggests that "this compound" could potentially be used in treatments aimed at preventing dental caries by enhancing enamel resistance (Tepper et al., 2004).
Mechanism of Action
Properties
IUPAC Name |
2-fluoropentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12FN.ClH/c1-2-3-5(6)4-7;/h5H,2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALRRRDMYUITOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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